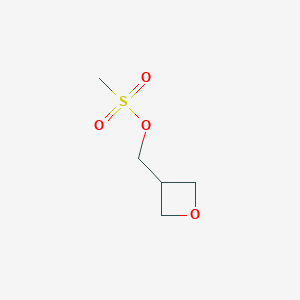

Oxetan-3-ylmethyl methanesulfonate

Overview

Description

Oxetan-3-ylmethyl methanesulfonate (CAS: Not explicitly provided; structurally related to compounds in ) is a mesylate ester featuring an oxetane ring. It is primarily employed as an intermediate in pharmaceutical synthesis, notably in the preparation of pyrazolo-pyrimidinone derivatives (e.g., compound 13d in ). Key characteristics include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetan-3-ylmethyl methanesulfonate typically involves the reaction of oxetan-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Oxetan-3-ylmethanol+Methanesulfonyl chloride→Oxetan-3-ylmethyl methanesulfonate+HCl

The reaction is usually conducted at low temperatures to control the rate of reaction and to minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-ylmethyl methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate ring-opening reactions.

Major Products Formed

Nucleophilic Substitution: The major products are typically substituted oxetane derivatives, where the nucleophile has replaced the methanesulfonate group.

Ring-Opening Reactions: The products can vary widely, including linear alcohols, ethers, or other functionalized compounds depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Oxetan-3-ylmethyl methanesulfonate has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to act as an isostere for various functional groups, particularly carboxylic acids. This property is significant in drug design, where modifications can enhance pharmacological profiles.

Drug Development Case Studies

Recent studies have highlighted the potential of oxetane derivatives in drug discovery:

- Cyclooxygenase Inhibitors : Research indicates that oxetan-3-ol derivatives can serve as bioisosteres for carboxylic acid-containing drugs, such as ibuprofen. These derivatives demonstrated improved inhibition of eicosanoid biosynthesis, suggesting their utility in anti-inflammatory drugs .

- Aldehyde Dehydrogenase Inhibitors : A study focused on synthesizing this compound derivatives that showed selective inhibition of aldehyde dehydrogenase isoforms (ALDH1A1, ALDH1A2, ALDH1A3). The structure-activity relationship (SAR) studies indicated that modifications to the oxetane scaffold could enhance binding affinity and metabolic stability .

Synthetic Methodologies

The versatility of this compound extends to synthetic organic chemistry, where it is utilized in various reactions:

Reaction Pathways

This compound can undergo diverse reaction pathways due to its electrophilic nature:

- Nucleophilic Substitution Reactions : The methanesulfonate group acts as a leaving group, allowing for nucleophilic attack by various nucleophiles, which can lead to the formation of new carbon-carbon or carbon-nitrogen bonds.

- Functional Group Transformations : The compound serves as a precursor for synthesizing more complex molecules through functional group interconversions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds highlights its distinctive features:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 2-Methoxyethyl methanesulfonate | 0.85 | Ether functionality; used in organic synthesis |

| Oxetan-3-yl trifluoromethanesulfonate | 0.76 | Contains trifluoromethyl group; different reactivity |

| Tetrahydro-2H-pyran-4-yl methanesulfonate | 0.70 | Six-membered ring; broader applications in drug design |

| Oxetan-3-yl 4-methylbenzenesulfonate | 0.51 | Aromatic substitution; potential for unique biological activity |

The biological activity of oxetan derivatives has been explored extensively:

Toxicity Profile

Research indicates that while oxetan derivatives exhibit low acute toxicity via dermal and inhalation routes, they can be harmful when ingested. Long-term studies have established a no-observed-effect level (NOEL) for repeated dose toxicity.

Genotoxicity Studies

In vitro assessments have shown that some oxetane compounds can be genotoxic; however, they do not exhibit mutagenicity in vivo tests .

Mechanism of Action

The mechanism of action of oxetan-3-ylmethyl methanesulfonate involves the reactivity of the methanesulfonate group as a leaving group in nucleophilic substitution reactions. The oxetane ring can also undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions. These reactions are facilitated by the strain in the four-membered oxetane ring, which makes it more reactive compared to larger cyclic ethers .

Comparison with Similar Compounds

Comparison with Similar Alkanesulfonate Esters

Structural and Functional Analogues

The following compounds share structural or functional similarities with oxetan-3-ylmethyl methanesulfonate:

Physicochemical Properties

Key Research Findings

Reactivity Comparison

- Leaving Group Efficiency : Tosylates (e.g., Oxetan-3-ylmethyl tosylate ) generally surpass mesylates in nucleophilic substitution. However, this compound’s strained oxetane ring may accelerate reactivity compared to ethyl/methyl analogs .

Biological Activity

Oxetan-3-ylmethyl methanesulfonate is a compound of significant interest in medicinal chemistry due to its unique oxetane structure, which confers various biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its oxetane ring structure, which is a four-membered cyclic ether. The molecular formula is , with a molecular weight of approximately 166.2 g/mol. The compound is typically a white crystalline solid, exhibiting stability under various conditions, although its reactivity can be influenced by the substitution pattern on the oxetane ring.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to act as a selective inhibitor of specific enzymes, including aldehyde dehydrogenases (ALDHs), which are crucial in drug metabolism and detoxification processes .

Biochemical Pathways

The compound participates in biochemical pathways through the formation of new compounds during chemical reactions. For instance, it has been utilized in reactions with Methyl 2-chloro-4-hydroxybenzoate to generate novel derivatives that exhibit enhanced biological properties. The mechanism often involves the opening of the oxetane ring, leading to various functionalized products.

Biological Activities

This compound demonstrates a broad spectrum of biological activities:

- Antimicrobial Activity : Some derivatives exhibit significant activity against bacterial and fungal strains, suggesting potential use as antimicrobial agents.

- Anticancer Activity : Research indicates that certain oxetane-containing compounds show promise in inhibiting cancer cell proliferation. For example, studies have highlighted their effectiveness against various cancer cell lines, including breast cancer .

- Kinase Inhibition : The compound has been explored for its potential as a kinase inhibitor, which could have implications in cancer therapy and other diseases where kinase activity is dysregulated.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications to the oxetane ring significantly influence its binding affinity and selectivity towards different targets. For instance:

| Compound | ALDH1A1 Inhibition (%) | ALDH1A2 Inhibition (%) | ALDH1A3 Inhibition (%) | Solubility (mg/mL) |

|---|---|---|---|---|

| 12a | 0.34 ± 0.07 | 1.1 ± 0.1 | 0.61 ± 0.09 | 96 |

| 12g | 0.13 ± 0.01 | 0.23 ± 0.01 | 0.17 ± 0.01 | 94 |

| 12h | 0.34 ± 0.07 | 1.1 ± 0.1 | 0.61 ± 0.09 | 96 |

This table summarizes the inhibition percentages of various ALDH isoforms by different analogs of this compound, demonstrating the impact of structural modifications on biological activity .

Case Studies and Clinical Applications

Recent studies have focused on the clinical implications of oxetane-containing compounds:

- Crenolanib : An oxetane-based drug candidate for treating acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST) has shown promising results in clinical trials .

- Fenebrutinib : Developed for multiple sclerosis treatment, this compound illustrates the therapeutic potential of oxetane derivatives in neurological disorders .

- Ziresovir : Targeting respiratory syncytial virus (RSV), this drug candidate highlights the antiviral potential of oxetane structures .

Q & A

Basic Questions

Q. How is Oxetan-3-ylmethyl methanesulfonate synthesized, and what factors influence the reaction yield?

The synthesis typically involves the reaction of oxetan-3-ylmethanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions.

- Stoichiometric ratios : Excess methanesulfonyl chloride (1.2–1.5 equivalents) improves conversion. A reported yield of 24.3% highlights the need for optimization, particularly in purification steps like column chromatography .

Q. What are the key safety considerations when handling this compound?

- Personal protective equipment (PPE) : Use OSHA-compliant chemical goggles and nitrile gloves to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as methanesulfonates are potential mutagens .

- Waste disposal : Segregate contaminated materials and follow institutional protocols for sulfonate waste .

Q. What spectroscopic methods characterize this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the oxetane ring (δ ~4.5–4.8 ppm for protons; δ ~75–85 ppm for carbons) and methanesulfonyl group (δ ~3.0 ppm for CH3SO3) confirm structure .

- HRMS : Accurate mass analysis (e.g., [M+H]<sup>+</sup> at m/z 437.1449) validates molecular formula .

Advanced Research Questions

Q. What analytical techniques detect trace alkyl methanesulfonate impurities in APIs?

A validated LC/MS/MS method with a Zorbax SB C18 column and ESI-MRM mode achieves limits of detection (LOD) and quantification (LOQ) of 0.3 µg/g and 0.4 µg/g, respectively. Key parameters:

- Calibration linearity : 0.0025–0.3 µg/ml (R<sup>2</sup> ≥0.999).

- Accuracy : 80–120% recovery for spiked samples. This method is critical for monitoring genotoxic impurities in pharmaceuticals .

Q. How does the oxetane ring influence reactivity in nucleophilic substitutions?

The oxetane’s strained three-membered ring increases electrophilicity at the methylene carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or alcohols). However, steric hindrance from the oxetane can reduce reaction rates compared to linear sulfonates. Computational studies (e.g., DFT) model these electronic effects .

Q. What strategies optimize purification of this compound for pharmaceutical use?

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves polar byproducts.

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- In-process controls : Monitor intermediates via TLC or inline IR to terminate reactions at optimal conversion .

Q. How do storage conditions affect the stability of this compound?

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.

- Moisture : Desiccate to avoid hydrolysis of the sulfonate ester. Degradation pathways include hydrolysis to oxetan-3-ylmethanol and methanesulfonic acid, detectable via <sup>1</sup>H NMR .

Q. What mutagenic risks are associated with methanesulfonate derivatives?

Ethyl methanesulfonate (EMS) is a known mutagen and carcinogen (IARC Class 2A). While data specific to this compound are limited, structural analogs suggest similar risks. Mitigation includes:

- Ames testing : Screen for bacterial mutagenicity.

- Exposure limits : Adhere to ALARA (As Low As Reasonably Achievable) principles .

Q. How is this compound utilized in multi-step syntheses?

It serves as a versatile alkylating agent in:

- Peptide modification : Introduces oxetane motifs to enhance metabolic stability.

- Kinase inhibitor synthesis : Forms covalent adducts with cysteine residues. Challenges include competing reactions at the sulfonate group; regioselectivity is controlled using protecting groups (e.g., Boc) .

Q. What computational models predict the reactivity of this compound?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model transition states in nucleophilic substitutions. Software like Gaussian or ORCA evaluates steric maps and Fukui indices to predict reaction sites .

Properties

IUPAC Name |

oxetan-3-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-10(6,7)9-4-5-2-8-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNNGVASRCMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.